molecular formula C17H14F3N3O4S2 B3013424 1-(4-nitrobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 868218-20-6

1-(4-nitrobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B3013424
CAS No.: 868218-20-6
M. Wt: 445.43
InChI Key: BCXMPZIXWRNSGJ-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is built around a 4,5-dihydro-1H-imidazole core (also known as an imidazoline) , a privileged scaffold known for its diverse biological activities. The structure is further functionalized with two key moieties: a 4-nitrobenzenesulfonyl group and a sulfanyl bridge connected to a 3-(trifluoromethyl)benzyl group. The 4-nitrobenzenesulfonyl group is a classic protecting and activating group in organic synthesis, particularly for amines, and is frequently utilized in the construction of complex molecules . The presence of the sulfonamide linkage and the trifluoromethyl group, which is widely used in modern pharmaceuticals to modulate metabolic stability, lipophilicity, and bioavailability , makes this compound a valuable intermediate. Researchers can exploit this molecule as a key building block for developing novel chemical entities. Its potential research applications include serving as a precursor in the synthesis of molecular hybrids and conjugates, a strategy increasingly employed to develop new agents to combat antibiotic-resistant bacterial pathogens . Furthermore, fused dihydroimidazole derivatives have shown promising in vitro cytotoxic activity against various human cancer cell lines, indicating their relevance in anticancer research . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O4S2/c18-17(19,20)13-3-1-2-12(10-13)11-28-16-21-8-9-22(16)29(26,27)15-6-4-14(5-7-15)23(24)25/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXMPZIXWRNSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Common synthetic routes may involve the use of radical trifluoromethylation techniques, which have been shown to be effective in introducing the trifluoromethyl group into organic molecules . Industrial production methods may leverage these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-(4-nitrobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a thiol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4).

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. The presence of the imidazole ring allows it to interact with various biological targets, making it a candidate for drug development. For instance:

  • Anticancer Activity : Research has shown that similar imidazole derivatives exhibit inhibitory effects on cancer cell lines by targeting specific enzymes involved in tumor growth and metastasis .
  • Antimicrobial Properties : Compounds with sulfonyl groups have demonstrated antimicrobial activity, suggesting that this compound may also possess similar properties.

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for:

  • Reactions with Electrophiles and Nucleophiles : The nitrobenzenesulfonyl group can participate in nucleophilic substitution reactions, facilitating the formation of new carbon-sulfur bonds .
  • Formation of New Derivatives : By modifying the trifluoromethyl or sulfonyl groups, researchers can synthesize a variety of derivatives with tailored properties for specific applications.

Material Science

The incorporation of trifluoromethyl groups in organic materials is known to enhance thermal stability and chemical resistance. This compound can be explored for:

  • Development of Coatings : Its unique chemical structure may lead to materials with improved durability and resistance to environmental factors.
  • Polymer Chemistry : As an additive or modifier in polymer formulations, it could enhance the performance characteristics of polymers used in various applications.

Case Study 1: Anticancer Research

A study focused on the synthesis of imidazole derivatives revealed that compounds similar to the one exhibited potent activity against specific cancer cell lines. The mechanism involved inhibition of key signaling pathways related to cell proliferation and survival .

Case Study 2: Synthesis of Novel Derivatives

In another research project, scientists synthesized a series of sulfonamide derivatives from sulfonyl chlorides and cyclic imines. These derivatives were characterized by their unique reactivity profiles and potential applications in drug discovery .

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The nitrobenzenesulfonyl group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The table below compares Compound A with structurally related imidazole and sulfonyl/thioether-containing derivatives:

Compound Name / ID Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Activities
Compound A C₁₈H₁₄F₃N₃O₃S 4-NO₂-C₆H₄-SO₂; 3-CF₃-C₆H₄-CH₂-S 409.38 High polarity (NO₂), lipophilicity (CF₃); potential bioactivity inferred from analogs .
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole C₁₇H₁₅Cl₂N₂O₂S₂ C₆H₅-SO₂; 3,4-Cl₂-C₆H₃-CH₂-S 422.34 Lower electron-withdrawing effect (Cl vs. NO₂/CF₃); antimicrobial activity reported .
4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole methanesulfonate C₁₂H₁₂F₃N₃O₅S 3-NO₂-5-CF₃-C₆H₃; CH₃SO₃⁻ (counterion) 367.30 Enhanced solubility (methanesulfonate salt); nitro/CF₃ substituents similar to Compound A .
2-(4-Fluorophenyl)-1-(3-methoxyphenyl)-4,5-dimethyl-1H-imidazole C₁₈H₁₇FN₂O 4-F-C₆H₄; 3-OCH₃-C₆H₄; 4,5-CH₃ 296.34 Electron-donating (OCH₃) vs. withdrawing (NO₂/CF₃); crystallographic stability noted .
Key Observations:
  • Lipophilicity : The 3-trifluoromethylbenzylthio group increases lipophilicity relative to dichlorophenyl (in ) or fluorophenyl (in ) analogs, which may improve membrane permeability .
  • Synthetic Routes : Compound A likely shares synthetic strategies with analogs, such as condensation of sulfonyl chlorides with thiol-containing intermediates (e.g., sodium metabisulfite-mediated reactions in ).

Pharmacological and Physicochemical Properties

While direct bioactivity data for Compound A is unavailable, analogs provide insights:

  • Antimicrobial Activity : 2-(4-Substitutedphenyl)-4,5-diphenylimidazoles exhibit antimicrobial effects, suggesting that Compound A’s nitro and CF₃ groups could enhance such activity .
  • Metabolic Stability : The CF₃ group in Compound A may reduce oxidative metabolism compared to methyl or chloro substituents, as seen in .
  • Solubility : Unlike the methanesulfonate salt in , Compound A lacks ionic groups, likely reducing aqueous solubility but improving lipid bilayer penetration .

Spectroscopic and Crystallographic Comparisons

  • IR Spectroscopy: Compound A’s IR spectrum would show ν(NO₂) stretches near 1520–1350 cm⁻¹, ν(CF₃) near 1100–1250 cm⁻¹, and ν(C=S) (if present) near 1250 cm⁻¹, similar to thioether-containing analogs .

Tautomerism and Stability

Unlike triazole derivatives (e.g., ), Compound A’s 4,5-dihydroimidazole core lacks aromatic conjugation, reducing tautomeric possibilities. This increases structural rigidity compared to tautomer-prone 1,2,4-triazoles .

Biological Activity

The compound 1-(4-nitrobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. Its unique structure, featuring a nitrobenzenesulfonyl group and a trifluoromethyl substitution, positions it as a candidate for various therapeutic applications.

Chemical Structure

The chemical formula of the compound is C15H14F3N3O4SC_{15}H_{14}F_3N_3O_4S. The structural components include:

  • A dihydroimidazole core, which is known for its diverse biological activities.
  • A trifluoromethyl group that enhances lipophilicity and potentially alters pharmacokinetics.
  • A sulfonyl moiety that may influence interactions with biological targets.

Biological Activity Overview

Research has indicated several areas where this compound may exhibit biological activity:

Anticancer Activity

Recent studies have shown that similar imidazole derivatives possess significant anticancer properties. For instance, compounds with structural similarities were tested against various human cancer cell lines, demonstrating IC50 values ranging from 2.38 to 3.77 μM, indicating potent cytotoxic effects against cervical and bladder cancer cells . The presence of electron-withdrawing groups like nitro and trifluoromethyl is believed to enhance the anticancer activity by stabilizing the active form of the drug .

Antimicrobial Properties

Imidazole derivatives are frequently evaluated for their antimicrobial activity. Compounds structurally related to 1-(4-nitrobenzenesulfonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways.

Case Studies

  • Anticancer Activity : A study highlighted the activity of structurally related sulfonamide compounds against cancer cell lines. The most active compound demonstrated an IC50 value of 2.38 μM against the SISO cervical cancer cell line, suggesting that similar modifications in the target compound could yield comparable or enhanced efficacy .
  • Mechanism of Action : Another investigation into imidazole derivatives indicated that they may induce apoptosis in cancer cells. For instance, exposure to certain derivatives led to an increase in early apoptotic cells, emphasizing the potential apoptotic pathways activated by these compounds .

Data Tables

Compound NameStructureIC50 (μM)Target Cell Line
Compound AStructure A2.38SISO (Cervical Cancer)
Compound BStructure B3.77RT-112 (Bladder Cancer)
Compound CStructure C14.74SISO (Cervical Cancer)

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